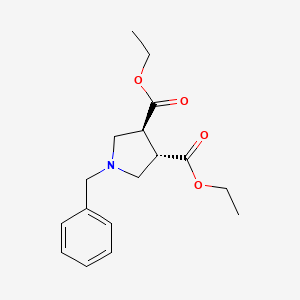

diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate

Description

Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral pyrrolidine derivative featuring ethyl ester groups at positions 3 and 4 of the pyrrolidine ring and a benzyl substituent at the nitrogen atom. This compound serves as a key intermediate in synthesizing pyrrolizidine alkaloids and macrocyclic adducts . Its stereochemistry (3S,4S) is critical for directing reactivity and biological activity. For instance, hydrogenolysis of the benzyl group yields diethyl pyrrolidine-3,4-dicarboxylate, a precursor for further functionalization .

Properties

IUPAC Name |

diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXELSODIWMVNCI-HUUCEWRRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1CN(C[C@H]1C(=O)OCC)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of (3S,4S)-pyrrolidine-3,4-diol.

Protection: The hydroxyl groups of the diol are protected using suitable protecting groups.

Benzylation: The protected diol is then benzylated using benzyl bromide in the presence of a base such as sodium hydride.

Esterification: The final step involves esterification of the protected and benzylated diol with diethyl oxalate under acidic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position using nucleophiles such as thiols or amines.

Common Reagents and Conditions:

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Nucleophiles in the presence of a base like sodium hydride in an aprotic solvent.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Diols or alcohol derivatives.

Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Serves as an intermediate in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: Utilized in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.

Industry: Employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural and Stereochemical Variants

Diethyl (±)-1-Benzylpyrrolidine-3,4-Dicarboxylate (Racemic Mixture)

- Structure : Contains a racemic mixture of (3R,4R) and (3S,4S) enantiomers.

- Synthesis: Prepared via hydrogenolysis of (±)-1-benzylpyrrolidine derivatives, yielding 59% diethyl (±)-pyrrolidine-3,4-dicarboxylate after purification .

- Key Data: IR: Broad N–H stretch at 3318 cm⁻¹ after benzyl removal. ¹H NMR: Absence of benzyl signals post-hydrogenolysis .

Diethyl meso-1-Benzylpyrrolidine-3,4-Dicarboxylate

- Structure : meso isomer with internal plane of symmetry (3R,4S or 3S,4R).

- Reactivity: Hydrogenolysis yields diethyl meso-pyrrolidine-3,4-dicarboxylate (29% yield), showing distinct NMR signals compared to the racemic form .

Diethyl (3R,4R)-1-Benzylpyrrolidine-3,4-Dicarboxylate

- Structure : Enantiomer of the (3S,4S) compound.

- Applications : Used in asymmetric synthesis; commercially available as a pharmaceutical intermediate .

(3S,4S)-1-Benzylpyrrolidine-3,4-Diol

Functional Group Variants

trans-Dimethyl 1-Benzylpyrrolidine-3,4-Dicarboxylate

- Structure : Methyl esters instead of ethyl esters.

- Properties : Higher volatility and lower molecular weight compared to the ethyl ester variant. Marketed as a 95% pure compound (CAS 87813-05-6) .

(3S,4S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-3,4-Dicarboxylic Acid

Physicochemical and Spectroscopic Comparison

Biological Activity

Diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate is a chiral compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound features a pyrrolidine ring with two ester groups and a benzyl substituent. Its molecular formula is with a molecular weight of 305.37 g/mol.

- Synthesis : The synthesis typically involves protecting hydroxyl groups, benzylation, and esterification using diethyl oxalate under acidic conditions .

This compound exhibits its biological effects through several mechanisms:

- Inhibition of β-glucan Synthase : The compound disrupts the fungal cell wall by inhibiting the β-glucan synthase complex, leading to fungal cell death. This mechanism highlights its potential as an antifungal agent.

- Pharmacological Targets : It has been explored for its anticonvulsant and analgesic properties, making it relevant in developing treatments for neurological disorders.

Biological Activities

The biological activities of this compound include:

- Antifungal Activity : Demonstrated effectiveness against various fungal strains by disrupting cell wall synthesis.

- Anticonvulsant Effects : Potential use in managing seizure disorders due to its interaction with neurotransmitter systems.

- Analgesic Properties : Investigated for pain relief applications in clinical settings.

Research Findings

Recent studies have highlighted the compound's promising applications:

-

Case Study on Antifungal Efficacy :

- A study assessed the compound's effectiveness against Candida albicans. Results showed a significant reduction in fungal viability at concentrations above 50 µg/mL, indicating strong antifungal potential.

- Pharmacological Investigations :

Comparative Analysis with Similar Compounds

The following table summarizes the comparative biological activities of this compound with related compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate | Anticonvulsant | Different stereochemistry may influence activity |

| Diethyl (3S,4S)-pyrrolidine-3,4-dicarboxylate | Less active antifungal properties | Lacks benzyl group |

| Benzylpyrrolidine | Reduced versatility in reactions | No ester groups present |

This comparison illustrates how variations in structure can lead to significant differences in biological activity and therapeutic applications.

Q & A

Basic Research Questions

Q. How can diethyl (3S,4S)-1-benzylpyrrolidine-3,4-dicarboxylate be synthesized with high stereochemical purity?

- Methodological Answer : Begin with (3S,4S)-1-benzylpyrrolidine-3,4-diol as the precursor. Perform esterification using ethanol and a catalytic acid (e.g., sulfuric acid) under reflux conditions. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3). Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm stereochemical integrity using [1H NMR] (e.g., coupling constants for cis-configuration) and single-crystal X-ray diffraction.

Q. What experimental techniques confirm the stereochemistry of the compound?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELX software for structure refinement, ensuring a low R-factor (<0.05). Analyze hydrogen-bonding networks (e.g., O-H···O interactions in the crystal lattice) to validate spatial arrangement. Complementary techniques include chiral HPLC or optical rotation measurements.

Q. How can solubility challenges be addressed in aqueous or organic reaction systems?

- Methodological Answer : The compound has limited aqueous solubility (4 g/L at 25°C). For aqueous miscibility, use polar aprotic solvents like DMSO or THF. In organic phases, employ ethyl acetate or dichloromethane. The logP value (1.798) indicates moderate lipophilicity, guiding solvent selection for extraction or partitioning.

Q. What are optimal storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 4°C. Avoid prolonged exposure to humidity to prevent ester hydrolysis. The compound’s high boiling point (394.6°C) suggests thermal stability, but monitor for degradation via periodic NMR or LC-MS analysis.

Advanced Research Questions

Q. How can conflicting crystallographic data during refinement be resolved?

- Methodological Answer : In SHELXL, apply restraints for bond lengths/angles and anisotropic displacement parameters. Check for twinning using PLATON or similar tools. Compare with analogous structures (e.g., diethyl dihydropyridine derivatives) to identify systematic errors. For disordered regions, use PART commands to model alternative conformations.

Q. What strategies enable asymmetric catalytic synthesis of this compound?

- Methodological Answer : Employ chiral Brønsted acid catalysts (e.g., BINOL-derived phosphoric acids) during esterification to induce enantioselectivity. Optimize reaction conditions (temperature, solvent polarity) to enhance ee. Validate enantiomeric excess via chiral HPLC with a cellulose-based column. Reference methodologies from dihydropyridine syntheses for guidance.

Q. How does the compound function as an intermediate in heterocyclic synthesis?

- Methodological Answer : React with primary amines via nucleophilic substitution to form pyrrolidine-fused heterocycles. For example, condense with hydrazines to generate pyrazole derivatives. Explore Hantzsch dihydropyridine synthesis analogs (e.g., ) for creating bioactive scaffolds. Monitor reactivity using in situ FTIR or mass spectrometry.

Q. What degradation products form under acidic or basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.